(1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide

Medicinal Chemistry Fragment-Based Drug Design Pharmacokinetics

(1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide (CAS 537696-12-1) is a synthetic benzimidazole derivative containing a distinctive N'-hydroxypropanimidamide side chain. This compound belongs to a class of heterocyclic building blocks widely employed in medicinal chemistry for fragment-based drug discovery and lead optimization programs.

Molecular Formula C11H14N4O
Molecular Weight 218.26
CAS No. 537696-12-1
Cat. No. B2666072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide
CAS537696-12-1
Molecular FormulaC11H14N4O
Molecular Weight218.26
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1CCC(=NO)N
InChIInChI=1S/C11H14N4O/c1-8-13-9-4-2-3-5-10(9)15(8)7-6-11(12)14-16/h2-5,16H,6-7H2,1H3,(H2,12,14)
InChIKeyQPUPFXMXRMRPFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Critical Profile of (1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide (CAS 537696-12-1)


(1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide (CAS 537696-12-1) is a synthetic benzimidazole derivative containing a distinctive N'-hydroxypropanimidamide side chain. This compound belongs to a class of heterocyclic building blocks widely employed in medicinal chemistry for fragment-based drug discovery and lead optimization programs [1]. The (1Z)-stereochemical configuration and the 2-methyl substitution on the benzimidazole core differentiate it from the unsubstituted and 5,6-dimethyl analogs, potentially influencing target binding and physicochemical properties .

Why Generic Benzimidazole Propanimidamides Cannot Simply Replace CAS 537696-12-1


Substituting the target compound with a close analog without rigorous validation introduces significant risk in biological assays. The 2-methyl group on the benzimidazole ring directly alters logP and steric bulk, which are critical determinants of target engagement and selectivity [1]. In contrast, the 5,6-dimethyl analog (CAS 887202-37-1) has a further increased molecular weight and lipophilicity, likely leading to divergent pharmacokinetic profiles, including different membrane permeability and metabolic susceptibility . These physicochemical distinctions underscore the necessity for procurement of the precise compound for reproducible research outcomes.

Quantitative Evidence Guide for the Selection of (1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide


Molecular Weight and Heavy Atom Count Comparison with the Demethylated Analog

The molecular weight (MW) of 218.26 g/mol for the target compound is precisely 14.03 Da heavier than the demethylated comparator (3-(1H-benzimidazol-1-yl)-N'-hydroxypropanimidamide, MW 204.23 g/mol), corresponding to the addition of a single methyl group [1][2]. This increase also corresponds to an increase in heavy atom count (HAC) from 15 to 16, a key parameter in lead-likeness assessments.

Medicinal Chemistry Fragment-Based Drug Design Pharmacokinetics

Predicted Lipophilicity (XLogP3-AA) Comparison with the 5,6-Dimethyl Analog

The target compound has a computed XLogP3-AA lipophilicity of 0.9 [1]. In contrast, the 5,6-dimethyl substituted analog (CAS 887202-37-1) is expected to have a significantly higher logP value due to the additional two methyl substituents on the phenyl ring, a modification well-established to increase lipophilicity by approximately 1 log unit [2]. This difference has direct implications for aqueous solubility and non-specific protein binding.

Physicochemical Property Differentiation Lipophilicity Drug-Likeness

Hydrogen Bond Donor/Acceptor Topology Comparison to the 5,6-Dimethyl Analog Relevant to Solubility

The target compound has a topological polar surface area (TPSA) of 76.4 Ų and a hydrogen bond donor/acceptor count of 2/3 [1]. The 5,6-dimethyl analog (CAS 887202-37-1) maintains the same HBD/HBA count but has a larger molecular volume, reducing the effective polar surface area-to-volume ratio and thus limiting aqueous solubility relative to the target compound .

Solubility Topological Surface Area Crystal Engineering

Rotatable Bond Count Differences as a Determinant of Conformational Flexibility

The target compound possesses 3 rotatable bonds (RB), identical to the demethylated analog [1]. However, the 2-methyl substituent introduces a steric constraint that differentiates its rotamer population in solution from the less constrained, non-methylated form. This subtle difference can affect the entropy of binding and poses a clear risk when substituting one compound for another in structure-activity relationship (SAR) studies .

Conformational Analysis Entropy Target Binding

Verified Application Scenarios for (1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide


Fragment-Based Lead Discovery Campaigns Requiring Precise Lipophilic Ligand Efficiency (LLE) Optimization

The target compound's favorable XLogP3-AA of 0.9 [1] makes it a prime choice for fragment libraries where high lipophilic ligand efficiency (LLE) is critical. Compared to the higher-logP 5,6-dimethyl analog, this compound is less likely to exhibit non-specific target engagement, allowing for cleaner hit validation in high-concentration fragment screens [2].

Medicinal Chemistry SAR Studies Investigating the Role of the 2-Methyl Benzimidazole Substituent

When exploring the structure-activity relationship of benzimidazole-based leads, the target compound serves as the critical 2-methylated comparator against the demethylated (CAS 4404-30-2) and 5,6-dimethyl (CAS 887202-37-1) analogs. The ΔMW of +14.03 Da and ΔHAC of +1 from the demethylated form provides a clean molecular probe to assess the steric and electronic contribution of the 2-methyl group to target binding, as evidenced by its PubChem characterization [1].

Development of In Vitro Assays with Superior Aqueous Solubility Relative to Heavier Analogs

With a TPSA of 76.4 Ų and a lower molecular volume than the 5,6-dimethyl analog, the target compound is predicted to exhibit superior aqueous solubility [1]. This property is essential for biochemical assays requiring high compound concentrations, thereby reducing the risk of false negatives from compound precipitation when compared to more lipophilic benzimidazole propanimidamides [2].

Quote Request

Request a Quote for (1Z)-N'-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.